![molecular formula C10H16ClNO B1266776 4-Phenoxybutan-1-amine hydrochloride CAS No. 64037-61-2](/img/structure/B1266776.png)
4-Phenoxybutan-1-amine hydrochloride
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Description
4-Phenoxybutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of primary amines like 4-Phenoxybutan-1-amine hydrochloride can be achieved through the reductive amination of ketones and aldehydes by ammonia . This method is highly attractive as it uses catalysts, especially reusable catalysts, based on earth-abundant metals .Molecular Structure Analysis
The molecular structure of 4-Phenoxybutan-1-amine hydrochloride can be represented by the InChI code1S/C10H15NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2
. The molecular weight of the compound is 165.24 . Physical And Chemical Properties Analysis
4-Phenoxybutan-1-amine hydrochloride is a liquid . The compound has a molecular weight of 165.24 .Scientific Research Applications
Proteomics Research
4-Phenoxybutan-1-amine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical tool to isolate and study proteins, helping researchers understand protein behavior, interactions, and cellular processes.
Drug Discovery
In the realm of drug discovery, 4-Phenoxybutan-1-amine hydrochloride serves as a building block for synthesizing novel compounds with potential therapeutic effects. Its role in the synthesis of complex molecular structures is crucial for the development of new medications.
Organic Synthesis
This chemical is a valuable reagent in organic synthesis, contributing to the creation of various organic compounds . Its versatility allows for the development of new synthetic methodologies, which can lead to the production of fine chemicals and pharmaceutical intermediates.
Chemical Research
4-Phenoxybutan-1-amine hydrochloride: is often used in chemical research to study reaction mechanisms and develop new reactions . It can act as a catalyst or a reactant in different chemical processes, aiding in the advancement of chemical science.
Laboratory Experiments
In educational and experimental settings, this compound is employed to teach and demonstrate principles of chemistry . It can be used in qualitative analysis experiments to help students learn about the properties and reactions of amines.
Pharmaceutical Development
In pharmaceutical development, 4-Phenoxybutan-1-amine hydrochloride is used for testing and quality control of new drugs . It may be involved in the synthesis of active pharmaceutical ingredients or used as a reference standard to ensure the purity and efficacy of pharmaceutical products.
properties
IUPAC Name |
4-phenoxybutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-8-4-5-9-12-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHMFAWCLDOBRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982021 |
Source
|
Record name | 4-Phenoxybutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybutan-1-amine hydrochloride | |
CAS RN |
64037-61-2 |
Source
|
Record name | Butylamine, 4-phenoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenoxybutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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